molecular formula C7H6N2O3 B1518286 [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol CAS No. 1153452-67-5

[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol

Cat. No. B1518286
CAS RN: 1153452-67-5
M. Wt: 166.13 g/mol
InChI Key: HFRJJVIUNJBIHI-UHFFFAOYSA-N
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Description

“[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol” is an organic compound that contains a furan ring substituted with a hydroxymethyl group . It is a colorless liquid, but aged samples appear amber. It possesses a faint odor of burning and a bitter taste. It is miscible with but unstable in water. It is soluble in common organic solvents .


Synthesis Analysis

Furfuryl alcohol, which is similar to “[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol”, is manufactured industrially by hydrogenation of furfural, which is typically produced from waste bio-mass such as corncobs or sugar cane bagasse . One-pot systems have been investigated to produce furfuryl alcohol directly from xylose using solid acid catalysts .


Molecular Structure Analysis

The molecular formula of “[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol” is C5H6O2 . The molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .


Chemical Reactions Analysis

Furfuryl alcohol undergoes many reactions including Diels–Alder additions to electrophilic alkenes and alkynes. Hydroxymethylation gives 1,5-bis (hydroxymethyl)furan. Hydrolysis gives levulinic acid . Upon treatment with acids, heat and/or catalysts, furfuryl alcohol can be made to polymerize into a resin, poly (furfuryl alcohol) .


Physical And Chemical Properties Analysis

“[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol” has a molar mass of 98.10 g/mol . It has a density of 1.128 g/cm3 . The melting point is -29 °C and the boiling point is 170 °C .

Scientific Research Applications

Antimicrobial Activity

Compounds derived from furan, such as [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol, have been studied for their potential in combating microbial infections. Research indicates that these compounds can exhibit significant antimicrobial properties. For instance, derivatives of 3-(furan-2-yl)propenoic acid have shown effectiveness against yeast-like fungi Candida albicans, as well as bacteria like Escherichia coli and Staphylococcus aureus .

Spectroscopic Analysis

The structural elucidation of furan derivatives can be achieved through various spectroscopic techniques. Studies involving compounds like 2-acetyl-5-methylfuran, which share a similar furan nucleus, have utilized FT-IR, FT-Raman, UV–VIS, NMR, and DFT methods to analyze their geometrical and vibrational properties . This approach can be applied to [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol to gain insights into its molecular structure and behavior.

Synthesis of Fine Chemicals

Furan derivatives are integral in synthesizing a wide array of fine chemicals. They serve as precursors for pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and more . The unique chemical structure of [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol could make it a valuable component in creating these materials.

Antifungal Applications

The antifungal properties of furan derivatives are also noteworthy. Research on compounds such as (E)-3-(furan-2-yl)acrylic acid has evaluated their effectiveness against various strains of Candida spp. . This suggests that [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol could be explored for similar antifungal applications.

Superelectrophilic Activation

The reactivity of furan derivatives under superelectrophilic conditions has been explored to develop novel synthesis methods. For example, the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters in the presence of triflic acid TfOH is a method that could potentially be adapted for [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol to create new compounds with enhanced properties .

Molecular Electronics

Furan derivatives are being investigated for their potential use in molecular electronics due to their unique electronic properties. The vibrational characterization and molecular electronic investigations of related compounds provide a foundation for understanding how [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol could be utilized in this field .

Sustainable Chemistry

The role of biomass-derived furans in sustainable chemistry is significant. They are considered platform chemicals for developing environmentally friendly processes and products . [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol, with its biomass-derived furan core, aligns with the goals of sustainable chemistry.

Safety and Hazards

“[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol” causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is a flammable liquid and vapor .

Mechanism of Action

properties

IUPAC Name

[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c10-4-6-8-7(9-12-6)5-2-1-3-11-5/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRJJVIUNJBIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NOC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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